

# Improving the lightfastness of "Disperse Orange 62" on polyester

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# Technical Support Center: C.I. Disperse Orange 62

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and scientists in improving the lightfastness of C.I. **Disperse**Orange 62 on polyester fabrics.

# Frequently Asked Questions (FAQs)

Q1: What is the typical lightfastness rating of **Disperse Orange 62** on polyester?

**Disperse Orange 62** generally exhibits a good lightfastness rating, typically around 6-7 on the 1-8 Blue Wool scale when tested according to ISO 105-B02 (Xenon arc lamp).

Q2: What are the primary factors that can lead to poor lightfastness of **Disperse Orange 62**?

Several factors can negatively impact the lightfastness of **Disperse Orange 62** on polyester:

- Dye Concentration: Lighter shades tend to have lower lightfastness as the dye molecules are more dispersed and exposed to UV radiation.[1][2]
- Improper Dyeing Process: Incorrect temperature, pH, or dyeing time can lead to poor dye
  fixation and lower fastness properties.



- Presence of Impurities: Residual chemicals from scouring or other pre-treatments can affect the dye's stability.
- Finishing Agents: Certain cationic softeners and other finishing agents can adversely affect the lightfastness of disperse dyes.[3]
- Inadequate After-treatment: Failure to properly remove unfixed dye from the fiber surface through reduction clearing can result in lower lightfastness.

Q3: How can I improve the lightfastness of **Disperse Orange 62**?

The lightfastness of **Disperse Orange 62** can be significantly improved through several methods:

- Application of UV Absorbers: Treating the dyed fabric with a UV absorber is a highly effective method. Benzotriazole and benzophenone derivatives are commonly used for this purpose.
   [2]
- Optimizing Dyeing Parameters: Ensuring optimal dyeing conditions, including temperature, time, and pH, promotes better dye penetration and fixation.
- Thorough After-treatment: A proper reduction clearing process is crucial to remove any unfixed dye from the surface of the polyester fibers.
- Careful Selection of Finishing Agents: Choose finishing agents that are known to have a minimal impact on the lightfastness of disperse dyes.[3]

Q4: What are UV absorbers and how do they work?

UV absorbers are chemical compounds that protect the dye from degradation by absorbing harmful ultraviolet radiation and converting it into harmless thermal energy. They are typically applied during the dyeing process or as a post-treatment.

### **Troubleshooting Guide**



Issue	Potential Cause	Recommended Solution
Lower than expected lightfastness rating (e.g., below 6)	- Inadequate dye fixation Presence of unfixed dye on the fiber surface Interaction with incompatible finishing agents.	- Review and optimize the dyeing cycle (temperature, time, pH) Ensure a thorough reduction clearing process is performed after dyeing Evaluate the compatibility of all finishing agents with disperse dyes.
Color fading, especially in lighter shades	- Lower dye concentration makes the dye more susceptible to photodegradation.	- For pale shades, the use of a high-quality UV absorber is strongly recommended Select dyes with inherently higher lightfastness for pale shades if possible.
Inconsistent lightfastness across a dyed batch	- Uneven application of dye or finishing agents Variations in temperature during the thermosol process.	- Ensure uniform padding and liquor pickup in the padthermosol process Calibrate and monitor the temperature across the width of the thermosol oven Ensure even circulation in exhaust dyeing.
Color change after applying a UV absorber	- Some UV absorbers can cause a slight change in shade.	- Always conduct a preliminary test on a small sample to assess any potential color change Choose a UV absorber that is known to have minimal impact on the shade of the dye.

# **Data Presentation**

The following table provides representative data on the improvement of lightfastness for disperse dyes on polyester with the application of UV absorbers. While this data is not specific



to **Disperse Orange 62**, it demonstrates the typical level of improvement that can be expected with similar azo disperse dyes.

Dye	Shade Depth (% owf)	Treatment	Lightfastness (Blue Wool Scale)
C.I. Disperse Blue 85	1.0	None	5
C.I. Disperse Blue 85	1.0	2.0% Benzotriazole UV Absorber	6-7
Red Monoazo Disperse Dye	1.0	None	4-5
Red Monoazo Disperse Dye	1.0	2.0% Benzotriazole UV Absorber	6

Data is illustrative and based on studies of similar disperse dyes.[2] Actual results for **Disperse Orange 62** may vary.

# Experimental Protocols

# **High-Temperature Exhaust Dyeing of Polyester with Disperse Orange 62**

This protocol describes a standard laboratory procedure for dyeing polyester fabric with **Disperse Orange 62** using a high-temperature exhaust method.

#### Materials:

- Polyester fabric (scoured and heat-set)
- C.I. Disperse Orange 62
- Dispersing agent
- Levelling agent
- Acetic acid (to adjust pH)



- Sodium hydrosulfite
- Sodium hydroxide
- UV absorber (optional, e.g., a benzotriazole derivative)

#### Procedure:

- Dye Bath Preparation:
  - Set the liquor ratio (e.g., 10:1).
  - Add a dispersing agent (e.g., 1 g/L) and a levelling agent (e.g., 0.5 g/L) to the water.
  - Adjust the pH of the dyebath to 4.5-5.5 with acetic acid.
  - Prepare a dispersion of Disperse Orange 62 (e.g., 1% on weight of fabric) by pasting it with a small amount of dispersing agent and then adding it to the dyebath.
  - If using a UV absorber, add it to the dyebath according to the manufacturer's recommendation.
- Dyeing:
  - Introduce the polyester fabric into the dyebath at 60°C.
  - Raise the temperature to 130°C at a rate of 1.5°C/minute.
  - Hold at 130°C for 45-60 minutes.
  - Cool the dyebath to 70°C.
- Reduction Clearing (After-treatment):
  - Drain the dyebath and rinse the fabric.
  - Prepare a new bath with:
    - Sodium hydrosulfite (e.g., 2 g/L)



- Sodium hydroxide (e.g., 2 g/L)
- Treat the fabric at 70-80°C for 15-20 minutes.
- Rinse the fabric thoroughly with hot and then cold water.
- Drying:
  - Dry the fabric at a temperature not exceeding 150°C.

# Pad-Thermosol Dyeing of Polyester with Disperse Orange 62

This protocol outlines a continuous dyeing method suitable for woven polyester fabrics.

#### Materials:

- Polyester fabric (scoured and heat-set)
- C.I. Disperse Orange 62
- Thickener (e.g., sodium alginate)
- Migration inhibitor
- Wetting agent
- Acetic acid (to adjust pH)
- UV absorber (optional, formulated for padding application)

#### Procedure:

- Padding:
  - Prepare the padding liquor containing **Disperse Orange 62**, thickener, migration inhibitor, wetting agent, and acetic acid (to maintain pH 4.5-5.5). If using a UV absorber, it should be added to this liquor.

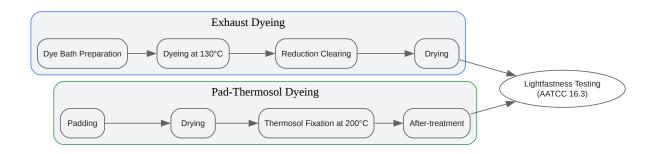


- Pad the fabric through the liquor to achieve a wet pick-up of 60-70%.
- Drying:
  - Dry the padded fabric in a hot flue or infrared dryer at 100-120°C.
- Thermosol Fixation:
  - Pass the dried fabric through a thermosol oven at 190-210°C for 60-90 seconds.
- After-treatment:
  - Perform reduction clearing as described in the exhaust dyeing protocol to remove unfixed dye.
  - Rinse and dry the fabric.

### **Lightfastness Testing**

The lightfastness of the dyed samples should be evaluated according to the AATCC Test Method 16.3, Colorfastness to Light: Xenon-Arc. This test involves exposing the fabric samples to a xenon-arc lamp under controlled conditions and comparing the degree of fading to a set of Blue Wool standards.

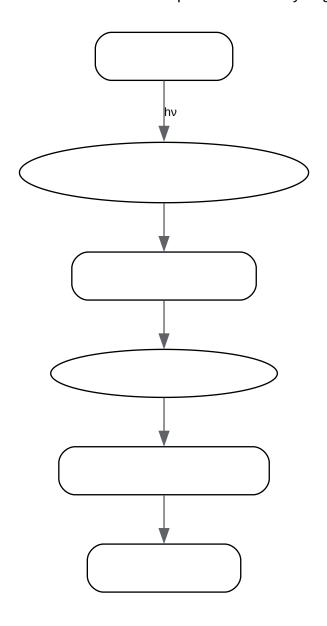
### **Visualizations**



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Caption: Experimental workflows for exhaust and pad-thermosol dyeing.



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Caption: Simplified photodegradation pathway of an azo dye.

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